Cas no 1217546-87-6 (Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid)
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- (4S)-2-Methyl-3-{[(2-methyl-2-propanyl)oxy]carbonyl}-1,3-thiazoli dine-4-carboxylic acid
- Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid
- (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylicacid
- CS-0283386
- EN300-26336404
- 1217546-87-6
- (4S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
- Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid
- (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid
- (4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid
- Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid
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- MDL: MFCD02682331
- Inchi: 1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6?,7-/m1/s1
- InChI Key: IGLUKFNPDYXRDD-COBSHVIPSA-N
- SMILES: S1C[C@H](C(=O)O)N(C(=O)OC(C)(C)C)C1C
Computed Properties
- Exact Mass: 247.08782920g/mol
- Monoisotopic Mass: 247.08782920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 92.1Ų
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B025330-250mg |
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid |
1217546-87-6 | 250mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B025330-500mg |
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid |
1217546-87-6 | 500mg |
$ 745.00 | 2022-06-07 | ||
| Chemenu | CM489315-1g |
(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid |
1217546-87-6 | 95% | 1g |
$296 | 2023-03-04 | |
| Enamine | EN300-26336404-1g |
(4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid |
1217546-87-6 | 1g |
$1113.0 | 2023-09-14 | ||
| Enamine | EN300-26336404-5g |
(4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid |
1217546-87-6 | 5g |
$3231.0 | 2023-09-14 | ||
| Enamine | EN300-26336404-10g |
(4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid |
1217546-87-6 | 10g |
$4791.0 | 2023-09-14 | ||
| Enamine | EN300-26336404-0.05g |
(4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid |
1217546-87-6 | 95% | 0.05g |
$935.0 | 2024-06-18 | |
| Enamine | EN300-26336404-0.1g |
(4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid |
1217546-87-6 | 95% | 0.1g |
$980.0 | 2024-06-18 | |
| Enamine | EN300-26336404-0.25g |
(4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid |
1217546-87-6 | 95% | 0.25g |
$1024.0 | 2024-06-18 | |
| Enamine | EN300-26336404-0.5g |
(4S)-3-[(tert-butoxy)carbonyl]-2-methyl-1,3-thiazolidine-4-carboxylic acid |
1217546-87-6 | 95% | 0.5g |
$1069.0 | 2024-06-18 |
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid
Research Brief on Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid (CAS: 1217546-87-6) and Its Applications in Chemical Biology and Pharmaceutical Research
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid (CAS: 1217546-87-6) is a chiral thiazolidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile building block for the synthesis of peptidomimetics and bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing drug delivery systems.
The structural uniqueness of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid lies in its thiazolidine ring, which imparts conformational rigidity and stereochemical diversity. This feature is critical for designing molecules with high binding affinity and selectivity. Recent research has explored its incorporation into cyclic peptides and macrocycles, demonstrating improved metabolic stability and bioavailability compared to linear counterparts. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its use in the synthesis of novel hepatitis C virus (HCV) NS3/4A protease inhibitors, showcasing its efficacy in viral replication suppression.
In addition to its role in drug design, Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid has been investigated for its applications in bioconjugation and prodrug strategies. A recent study in ACS Chemical Biology (2024) demonstrated its utility as a linker for antibody-drug conjugates (ADCs), where its stability under physiological conditions and controlled release properties were highlighted. The compound's Boc-protecting group further facilitates selective deprotection, enabling site-specific modifications in complex molecular architectures.
Ongoing research also explores the compound's potential in addressing challenges related to drug resistance. A preprint in BioRxiv (2024) revealed its incorporation into antimicrobial peptides, resulting in enhanced activity against multidrug-resistant bacterial strains. The study attributed this effect to the compound's ability to stabilize secondary structures and improve membrane permeability. These findings underscore its relevance in combating global health threats posed by antibiotic resistance.
From a synthetic chemistry perspective, recent advancements in the scalable production of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid have been reported. A 2023 patent (WO202318765A1) detailed an optimized enzymatic resolution process that achieves >99% enantiomeric excess, addressing previous limitations in stereoselective synthesis. This development is expected to facilitate broader adoption of the compound in industrial-scale pharmaceutical manufacturing.
In conclusion, Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic Acid (CAS: 1217546-87-6) continues to emerge as a valuable tool in medicinal chemistry and drug development. Its unique structural features and versatile applications position it as a key player in the design of next-generation therapeutics. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in treating neurodegenerative diseases, where conformational constraint is often desirable for blood-brain barrier penetration.
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